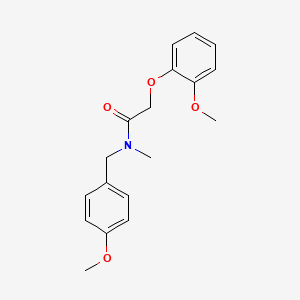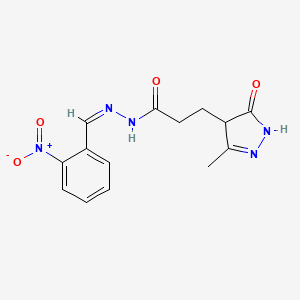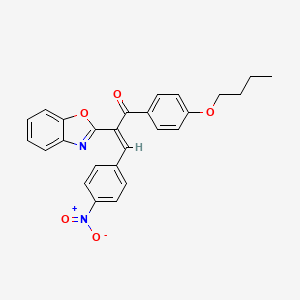![molecular formula C17H19N3O2 B5498994 5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as IMOVANE, is a psychoactive drug that belongs to the class of cyclopyrrolones. It is used as a hypnotic agent for the treatment of insomnia. IMOVANE is a non-benzodiazepine drug that acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It is a potent sedative-hypnotic that has been widely used for the treatment of sleep disorders.
Mécanisme D'action
IMOVANE acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It enhances the inhibitory effects of GABA, which results in sedation, hypnosis, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
IMOVANE has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in sedation and hypnosis. It also decreases the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and anxiety. IMOVANE has also been shown to have muscle relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
IMOVANE has a number of advantages and limitations for lab experiments. Its advantages include its potency, selectivity, and ease of use. Its limitations include its potential for abuse, dependence, and tolerance. It is also associated with a number of side effects, including dizziness, drowsiness, and impaired coordination.
Orientations Futures
There are a number of future directions for the research of IMOVANE. These include the development of new analogs with improved potency, selectivity, and safety profiles. There is also a need for further research into the mechanisms of action of IMOVANE, as well as its potential use in the treatment of other disorders, such as anxiety, depression, and chronic pain. Additionally, there is a need for further research into the long-term effects of IMOVANE use, as well as its potential for abuse, dependence, and tolerance.
Méthodes De Synthèse
The synthesis of IMOVANE involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate to form the corresponding carbamate derivative. The carbamate is then reacted with 3-methoxyphenylacetonitrile to form the corresponding oxazole derivative. The final step involves the reaction of the oxazole derivative with isobutylamine to form IMOVANE.
Applications De Recherche Scientifique
IMOVANE has been widely researched for its potential use in the treatment of sleep disorders. It has been shown to be effective in reducing the time taken to fall asleep, increasing the duration of sleep, and improving the quality of sleep. IMOVANE has also been studied for its potential use in the treatment of anxiety disorders, depression, and chronic pain.
Propriétés
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)11-19-17-15(10-18)20-16(22-17)8-7-13-5-4-6-14(9-13)21-3/h4-9,12,19H,11H2,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXBYCYUFDWFS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)
![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)
![7-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5498928.png)

![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)
![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499006.png)
